1-Methyl-4-(non-5-en-4-yl)benzene
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Overview
Description
It is a derivative of benzene, characterized by the presence of a methyl group and a non-5-en-4-yl substituent on the benzene ring . This compound is notable for its aromatic properties and is found in various natural sources, including essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-5-en-4-yl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable benzene derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated and nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-4-(non-5-en-4-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(non-5-en-4-yl)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1-Methyl-4-(1-pentyn-1-yl)benzene
- 1-Methyl-4-(1-methylethenyl)benzene
- 1-Methyl-4-(1,5-dimethylhexyl)benzene
Comparison: 1-Methyl-4-(non-5-en-4-yl)benzene is unique due to its specific non-5-en-4-yl substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
917569-00-7 |
---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-methyl-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24/c1-4-6-7-9-15(8-5-2)16-12-10-14(3)11-13-16/h7,9-13,15H,4-6,8H2,1-3H3 |
InChI Key |
NQTOBSZOAVWZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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